5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride

pKa modulation fluorine inductive effect amine basicity

5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride (CAS 2402829-94-9, molecular formula C₇H₁₁ClFNO₂, MW 195.62) is a conformationally constrained, fluorinated bicyclic β-amino acid building block belonging to the 3-azabicyclo[3.1.1]heptane scaffold class. This scaffold has been validated as a saturated three-dimensional bioisostere of pyridine and piperidine rings in medicinal chemistry.

Molecular Formula C7H11ClFNO2
Molecular Weight 195.62
CAS No. 2402829-94-9
Cat. No. B2643830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride
CAS2402829-94-9
Molecular FormulaC7H11ClFNO2
Molecular Weight195.62
Structural Identifiers
SMILESC1C2(CC1(CNC2)F)C(=O)O.Cl
InChIInChI=1S/C7H10FNO2.ClH/c8-7-1-6(2-7,5(10)11)3-9-4-7;/h9H,1-4H2,(H,10,11);1H
InChIKeyABIAANGIUSNZHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic Acid Hydrochloride (CAS 2402829-94-9): Procurement-Relevant Identity and Scaffold Context


5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride (CAS 2402829-94-9, molecular formula C₇H₁₁ClFNO₂, MW 195.62) is a conformationally constrained, fluorinated bicyclic β-amino acid building block belonging to the 3-azabicyclo[3.1.1]heptane scaffold class. This scaffold has been validated as a saturated three-dimensional bioisostere of pyridine and piperidine rings in medicinal chemistry [1]. The compound features a bridgehead fluorine atom at position 5 and a carboxylic acid at position 1, offered as the hydrochloride salt to enhance handling and aqueous solubility. It is commercially available from multiple suppliers in research-grade quantities (typically 95–97% purity) [2].

Why 5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic Acid Hydrochloride Cannot Be Directly Substituted by Non-Fluorinated or Regioisomeric Analogs


Although several 3-azabicyclo[3.1.1]heptane-1-carboxylic acid derivatives exist (including the non-fluorinated parent 3,5-methanonipecotic acid and various N-Boc-protected variants), their physicochemical and pharmacological properties are not interchangeable with the 5-fluoro-substituted analog. Fluorine introduction at the bridgehead position predictably lowers amine basicity (ΔpKa ≈ 1–2 units) and modulates lipophilicity through the strong electron-withdrawing inductive effect, directly impacting solubility, permeability, and metabolic stability [1]. Class-level evidence from structurally related fluorinated 6-azabicyclo[3.1.1]heptanes demonstrates that the relative disposition of fluorine and the methylene bridge significantly alters pKa and LogP values, meaning even positional isomers within the same bicyclic framework cannot be considered generic substitutes [2]. The free-base form (CAS 2402829-93-8) and the hydrochloride salt (CAS 2402829-94-9) also exhibit different solubility and handling characteristics, making salt-form specification critical for reproducible experimental outcomes.

Quantitative Differentiation Evidence for 5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic Acid Hydrochloride vs. Key Comparators


Bridgehead Fluorination Lowers Amine Basicity Relative to the Non-Fluorinated 3-Azabicyclo[3.1.1]heptane-1-carboxylic Acid Scaffold

Introduction of a single fluorine atom at the bridgehead position of saturated bicyclic amines predictably reduces amine basicity. In the structurally related 6-azabicyclo[3.1.1]heptane series, monofluorination lowers pKa(H) by 1–2 units relative to the non-fluorinated parent scaffold [1]. For 3-azabicyclo[3.1.1]heptane-3.3.1 scaffolds, gem-difluorination has been shown to reduce pKa(H) from approximately 10.5–11.5 to 7.5–9.0, with the magnitude of reduction dependent on the fluorine position relative to the bridge . While direct pKa measurement data for 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride itself has not been published in primary literature, class-level inference from fluorinated azabicyclo systems consistently demonstrates that bridgehead fluorine reduces basicity by a quantifiable margin, which directly impacts the compound's ionization state at physiological pH and thus its permeability and off-target binding profile compared to the non-fluorinated 3,5-methanonipecotic acid .

pKa modulation fluorine inductive effect amine basicity bioisostere design

Computed LogP and Fractional sp³ Character Differentiate 5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic Acid HCl from Common Piperidine-Based Amino Acid Building Blocks

The hydrochloride salt of 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has a computed LogP of −2.61 and a carbon bond saturation fraction (Fsp3) of 0.857 [1]. This LogP is significantly lower than typical piperidine-based β-amino acid building blocks (e.g., nipecotic acid and its N-substituted derivatives, which generally exhibit LogP values in the −0.5 to +1.5 range) [2]. The Fsp3 of 0.857 indicates a highly saturated, three-dimensional structure, exceeding the Fsp3 of piperidine (0.833), and far surpassing planar aromatic amino acid analogs (Fsp3 typically <0.5). The combination of a low LogP and high Fsp3 is a hallmark of favorable drug-like physicochemical space, associated with improved aqueous solubility and reduced promiscuous binding compared to flatter, more lipophilic building blocks [3].

lipophilicity LogP Fsp3 three-dimensionality drug-likeness

3-Azabicyclo[3.1.1]heptane Core Demonstrates >10-Fold Improvement in Aqueous Solubility and Metabolic Stability vs. Pyridine in the Rupatadine Isostere Comparison

In a direct head-to-head comparison, replacement of the pyridine ring in the antihistamine drug Rupatadine with a 3-azabicyclo[3.1.1]heptane core (compound 52) increased aqueous solubility from 29 μM (Rupatadine) to 365 μM (52), a 12.6-fold improvement [1]. Metabolic stability in human liver microsomes was also dramatically enhanced: intrinsic clearance (CLint) decreased from 517 μL·min⁻¹·mg⁻¹ (Rupatadine) to 47 μL·min⁻¹·mg⁻¹ (52), with the corresponding half-life increasing from 3.2 to 35.7 minutes, an 11.2-fold improvement [1]. Experimental lipophilicity measured as logD decreased from >4.5 (Rupatadine) to 3.8 (52), while calculated clogP remained essentially unchanged (5.1 vs. 5.2) [1]. This demonstrates that the 3-azabicyclo[3.1.1]heptane scaffold delivers substantial improvements in key developability parameters independently of changes in computed lipophilicity. Although this comparison was performed on a fully elaborated drug-like molecule rather than the free amino acid building block, the data establish the core scaffold's intrinsic ability to enhance solubility and metabolic stability when used as a pyridine/piperidine replacement—a property that is retained and further modulated by the 5-fluoro substituent in the target compound [2].

aqueous solubility metabolic stability bioisosteric replacement pyridine isostere intrinsic clearance

Patent-Backed KHK Inhibitor Pharmacophore Validation: 3-Azabicyclo[3.1.1]heptane-1-carboxylic Acid as a Privileged Carboxylate-Bearing Motif in Metabolic Disease Programs

US Patent US20220033381A1 (granted to LG Chem, priority date 2018) explicitly claims 3-azabicyclo[3.1.1]heptane derivatives bearing a carboxylic acid or carboxylate bioisostere at the 1-position as ketohexokinase (KHK) inhibitors for the treatment of diabetes, diabetic complications, obesity, nonalcoholic fatty liver disease (NAFLD), and fatty hepatitis [1]. The patent specifically encompasses halogen-substituted (including fluoro) variants at the bridgehead position, directly covering the structural space of 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid and its derivatives [1]. KHK is a clinically validated target: PF-06835919, a Phase 2 clinical candidate, inhibits KHK-C with an IC₅₀ of 10 nM [2]. The 3-azabicyclo[3.1.1]heptane-1-carboxylic acid scaffold provides a pre-organized carboxylate orientation that mimics the substrate fructose-1-phosphate binding mode, a feature not achievable with flexible-chain piperidine or pyrrolidine amino acids . While IC₅₀ data for the specific 5-fluoro analog is not publicly disclosed in the patent, the explicit inclusion of fluorine-substituted variants in granted composition-of-matter claims establishes a strong intellectual property rationale for prioritizing this building block in KHK-targeted drug discovery programs.

ketohexokinase inhibitor KHK metabolic disease patented pharmacophore fructose metabolism

Fluorinated Azabicyclo[3.1.1]heptanes Enable Gram-to-Decagram Scalable Synthesis, Outpacing Regioisomeric 6-Aza and Larger-Ring Bicyclic Analogs in Synthetic Accessibility

The Mykhailiuk group (Enamine) has demonstrated a general, scalable approach to 3-azabicyclo[3.1.1]heptanes via LiAlH₄ reduction of spirocyclic oxetanyl nitriles, providing multigram quantities of the core scaffold [1]. For fluorinated 6-azabicyclo[3.1.1]heptanes, the Grygorenko group has reported gram-to-decagram scale preparations in a single synthetic run using commercially available fluorination agents [2]. In contrast, 2-azabicyclo[3.1.1]heptane and larger-ring 3-azabicyclo[3.n.1]alkane systems (n = 2, 3) require lengthier synthetic sequences with lower overall yields, making them less accessible for routine medicinal chemistry use . The target compound (CAS 2402829-94-9) is commercially available from multiple suppliers (Enamine, Astatech, Combi-Blocks) in quantities ranging from 100 mg to 1 g, with typical lead times of 10–14 days [3]. This commercial availability, combined with the demonstrated scalability of the core synthetic methodology, means procurement risk is substantially lower for this scaffold than for less-developed regioisomeric or expanded-ring bicyclic amino acid alternatives, which often require custom synthesis with longer timelines and higher costs.

scalable synthesis building block availability gram-scale decagram-scale synthetic accessibility

Conformational Restriction of the β-Amino Acid Backbone Enforces a Discrete Pharmacophoric Geometry Absent in Flexible Piperidine and Pyrrolidine Amino Acids

X-ray crystallographic analysis of 3-azabicyclo[3.1.1]heptane hydrochloride salts reveals that the scaffold enforces a rigid geometry with well-defined exit vector parameters: the angle (ϕ) between substituents at the bridgehead positions is 119–120°, and the distance (d) between substituent attachment points is 4.8–5.0 Å, values that closely match those of meta-substituted pyridine (ϕ ≈ 120°, d ≈ 5.0 Å) [1]. This geometric pre-organization is a fundamental property of the bicyclic scaffold that is not present in flexible piperidine-3-carboxylic acid (nipecotic acid) or pyrrolidine-3-carboxylic acid, which can adopt multiple low-energy conformations in solution . The 5-fluoro substituent does not alter the exit vector geometry (as demonstrated by EVP analysis of fluorinated 6-azabicyclo[3.1.1]heptane analogs), meaning fluorine modulation of electronics can be achieved without perturbing the scaffold's geometric mimicry of heteroaromatic rings [2]. For peptidomimetic and bioisosteric design applications, this combination of rigid geometry and fluoro-electronic tuning is a unique capability not offered by monocyclic amino acid building blocks.

conformational restriction β-amino acid exit vector geometry pre-organization peptidomimetic

Optimal Research and Procurement Application Scenarios for 5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic Acid Hydrochloride


KHK Inhibitor Lead Optimization Requiring Patent-Secure, Conformationally Constrained Carboxylate Building Blocks

Medicinal chemistry teams pursuing ketohexokinase (KHK) inhibitors for diabetes, NAFLD/NASH, or obesity should prioritize 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid HCl as a core building block. The LG Chem patent family (US20220033381A1) explicitly protects halogen-substituted 3-azabicyclo[3.1.1]heptane-1-carboxylic acid derivatives, establishing freedom-to-operate advantages for fluorine-containing variants [1]. The rigid bicyclic scaffold pre-organizes the carboxylate in the geometry required for KHK active-site binding (mimicking fructose-1-phosphate), while the 5-fluoro substituent can be used to tune pKa and lipophilicity without perturbing exit vector geometry [2]. The reference KHK inhibitor PF-06835919 (IC₅₀ = 10 nM for KHK-C) provides a clinical validation benchmark for this target class [3].

Pyridine-to-Saturated Bioisostere Replacement Programs Seeking >10-Fold Solubility and Metabolic Stability Gains

For drug discovery projects facing solubility-limited absorption or high hepatic clearance due to pyridine- or piperidine-containing lead compounds, 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid HCl offers an entry point into a scaffold class that has demonstrated order-of-magnitude improvements in aqueous solubility (12.6-fold) and metabolic half-life (11.2-fold) when replacing pyridine in a direct head-to-head comparison [1]. The hydrochloride salt form provides immediate aqueous solubility for in vitro assay preparation, and the bridgehead fluorine atom offers orthogonal electronic modulation relative to the non-fluorinated parent [2]. The scaffold's high Fsp3 (0.857) further supports the 'escape from flatland' strategy associated with improved clinical success rates [3].

Peptidomimetic Engineering Requiring Nonchiral, Conformationally Restricted β-Amino Acids with Tunable Electronics

Academic and industrial peptide engineering groups developing peptidomimetics, constrained peptide ligands, or proteolysis-targeting chimeras (PROTACs) can deploy 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid HCl as a nonchiral, conformationally locked β-amino acid monomer [1]. The scaffold's rigid exit vector geometry (ϕ = 119–120°, d = 4.8–5.0 Å) provides predictable spatial orientation of the amino and carboxyl termini, reducing conformational entropy and potentially enhancing target binding affinity [2]. The fluorine atom serves as a metabolically stable hydrogen-bond acceptor and ¹⁹F NMR probe for conformational and binding studies, advantages not available with non-fluorinated analogs [3].

High-Throughput Library Synthesis Requiring Commercially Available, Scalable Fluorinated Heterocyclic Building Blocks

Medicinal chemistry groups building DNA-encoded libraries (DELs) or parallel synthesis arrays for fragment-based or HTS follow-up screening should consider 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid HCl as a privileged diversity element. The compound's commercial availability from multiple suppliers (Enamine, Astatech, Combi-Blocks) in 100 mg to 1 g quantities with 10–14 day lead times means library production can proceed without the delays associated with custom synthesis [1]. The demonstrated gram-to-decagram scalability of the core synthetic methodology ensures that larger quantities can be procured if a library member progresses to lead optimization [2]. The orthogonal reactivity of the secondary amine (available after Boc deprotection or use of the free amine form) and the bridgehead carboxylic acid enables sequential diversification strategies not possible with monofunctional building blocks.

Quote Request

Request a Quote for 5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.